molecular formula C6H6Br2FN B12999540 3-(Bromomethyl)-2-fluoropyridine hydrobromide

3-(Bromomethyl)-2-fluoropyridine hydrobromide

Cat. No.: B12999540
M. Wt: 270.92 g/mol
InChI Key: SRYUQEUTVDPSOB-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-2-fluoropyridine hydrobromide is a halogenated heterocyclic compound. It is a derivative of pyridine, where the pyridine ring is substituted with a bromomethyl group at the 3-position and a fluorine atom at the 2-position. This compound is often used as a building block in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-2-fluoropyridine hydrobromide typically involves the bromination of 2-fluoropyridine. One common method is to react 2-fluoropyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to introduce the bromomethyl group at the 3-position. The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

For large-scale industrial production, the synthesis may involve more efficient and environmentally friendly methods. For example, the use of 5-methylnicotinic acid as a starting material has been reported for the synthesis of similar compounds, which can be adapted for this compound . This method involves esterification, reduction, and bromination steps, with careful control of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-2-fluoropyridine hydrobromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Typical reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR). Reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction can be used.

    Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are commonly used in these reactions.

Major Products

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield a 3-(aminomethyl)-2-fluoropyridine derivative.

Scientific Research Applications

3-(Bromomethyl)-2-fluoropyridine hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, for studying biological processes.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-2-fluoropyridine hydrobromide involves its ability to act as an electrophile due to the presence of the bromomethyl group. This allows it to react with nucleophiles, forming covalent bonds with various molecular targets. The fluorine atom at the 2-position can influence the electronic properties of the pyridine ring, affecting the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Similar Compounds

    3-(Bromomethyl)pyridine hydrobromide: Lacks the fluorine atom, making it less electron-withdrawing and potentially less reactive in certain reactions.

    2-Fluoropyridine: Lacks the bromomethyl group, limiting its use in nucleophilic substitution reactions.

    3-(Chloromethyl)-2-fluoropyridine hydrobromide: Similar structure but with a chlorine atom instead of bromine, which can affect the reactivity and selectivity in chemical reactions.

Uniqueness

3-(Bromomethyl)-2-fluoropyridine hydrobromide is unique due to the combination of the bromomethyl and fluorine substituents, which provide a balance of reactivity and electronic effects. This makes it a versatile intermediate for various synthetic applications.

Properties

Molecular Formula

C6H6Br2FN

Molecular Weight

270.92 g/mol

IUPAC Name

3-(bromomethyl)-2-fluoropyridine;hydrobromide

InChI

InChI=1S/C6H5BrFN.BrH/c7-4-5-2-1-3-9-6(5)8;/h1-3H,4H2;1H

InChI Key

SRYUQEUTVDPSOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)F)CBr.Br

Origin of Product

United States

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